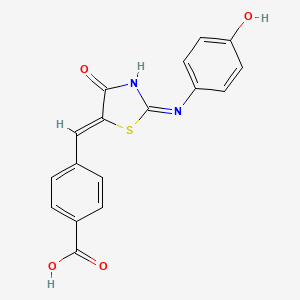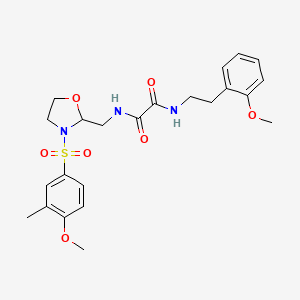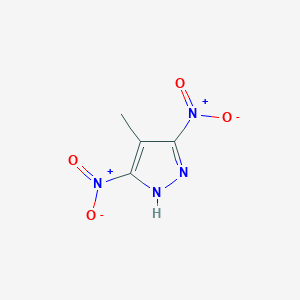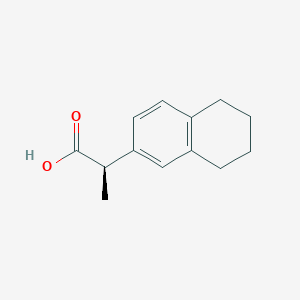![molecular formula C24H25N5O3 B2871883 2-(3,4-dimethoxyphenyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 540480-53-3](/img/structure/B2871883.png)
2-(3,4-dimethoxyphenyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to the class of [1,2,4]triazoloquinazolines, which are nitrogen-rich heterocyclic compounds . These compounds have found wide applications in drug design and as energetic materials .
Synthesis Analysis
Typically, [1,2,4]triazoloquinazolines are synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The methods are classified according to the types of reagents used .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a [1,2,4]triazoloquinazoline core, which can be functionalized with various substituents . A detailed study based on X-ray diffraction is often used to illustrate the relationship between weak interactions and sensitivity of energetic materials .Chemical Reactions Analysis
The chemical reactions involving these compounds are typically characterized by the formation or breaking of the triazoloquinazoline ring . The reactions can be influenced by the nature and position of the substituents .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their structure and the nature of the substituents. For instance, they may exhibit excellent thermal stability and good calculated detonation performance .Applications De Recherche Scientifique
Synthetic Approaches and Chemical Properties
Research has explored the synthesis of heterocyclic compounds similar to the given compound, focusing on their formation mechanisms and chemical properties. For example, studies have detailed the reaction of amino-triazole with arylidene derivatives, leading to the formation of tetrahydro-triazoloquinazolinones, highlighting the heterocyclization direction and potential mechanisms for pyrimidine heterocycle formation (Lipson et al., 2003). Such research sheds light on the synthetic versatility of these compounds and their structural analysis.
Biological Activity and Applications
Several studies have investigated the antibacterial and antifungal activities of triazoloquinazolinone derivatives, demonstrating their potential as bioactive molecules. For instance, compounds with substituted indolylthiadiazole and quinazolinonylthiadiazole derivatives have been synthesized and tested for antibacterial activity, revealing some compounds with significant potency (Singh et al., 2010). This research points to the therapeutic potential of these molecules in developing new antibiotics or antifungal agents.
Antiproliferative Agents
The search for new anticancer agents has also included the examination of triazoloquinazolinone derivatives. Selected scaffolds have been tested for antiproliferative activity against a variety of human tumor cell lines, identifying compounds with selective influence on certain cancer cells, such as ovarian and lung cancer cells (Pokhodylo et al., 2020). These findings underscore the potential of these compounds in cancer research, offering a foundation for the development of new anticancer drugs.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-6,6-dimethyl-9-pyridin-3-yl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-24(2)11-16-20(17(30)12-24)21(15-6-5-9-25-13-15)29-23(26-16)27-22(28-29)14-7-8-18(31-3)19(10-14)32-4/h5-10,13,21H,11-12H2,1-4H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNCYQPMAXSRJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)C4=CC(=C(C=C4)OC)OC)N2)C5=CN=CC=C5)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide](/img/structure/B2871800.png)

![(4-(Benzo[d][1,3]dioxol-5-ylamino)-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2871803.png)
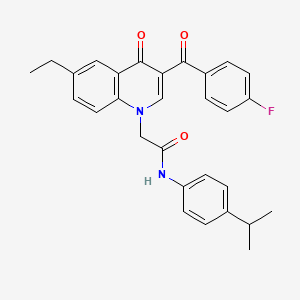

![Ethyl 4-((2-(4-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2871807.png)
